
Mdivi-1
Übersicht
Beschreibung
Mitochondrialer Teilungsinhibitor 1, allgemein bekannt als Mdivi-1, ist ein niedermolekularer Inhibitor, der das dynamin-ähnliche Protein der mitochondrialen Teilung als Ziel hat. Diese Verbindung ist bekannt für ihre Fähigkeit, die mitochondriale Spaltung zu hemmen, einen Prozess, der für die Aufrechterhaltung der mitochondrialen Funktion und der zellulären Homöostase unerlässlich ist. Mitochondrialer Teilungsinhibitor 1 wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, insbesondere bei solchen, die mit mitochondrialer Dysfunktion zusammenhängen, wie z. B. neurodegenerative Erkrankungen und Krebs .
Herstellungsmethoden
Die Synthese des mitochondrialen Teilungsinhibitors 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
Bildung der Grundstruktur: Die Grundstruktur des mitochondrialen Teilungsinhibitors 1 wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.
Funktionalisierung: Die Grundstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen. Dieser Schritt beinhaltet häufig die Verwendung von Reagenzien wie Halogenen, Alkylgruppen und anderen funktionellen Gruppen.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um eine hochreine Verbindung zu erhalten, die für Forschungs- und industrielle Anwendungen geeignet ist
Vorbereitungsmethoden
The synthesis of mitochondrial division inhibitor 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of mitochondrial division inhibitor 1 is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step often involves the use of reagents such as halogens, alkyl groups, and other functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications
Analyse Chemischer Reaktionen
Inhibition of Mitochondrial Complex I via Quinone Binding Cavity Blockade
Mdivi-1 directly inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase) by occupying the quinone (Q) binding site, a mechanism shared with rotenone . Structural and functional analyses reveal:
Key Findings:
-
Binding Affinity : Computational modeling shows this compound’s aromatic rings form hydrogen bonds with residues in the Q-cavity (e.g., Met69, Met70 in NDUFS7) .
-
Respiratory Inhibition :
-
Enzyme Activity : In-gel assays demonstrate 60% reduction in Complex I activity compared to controls .
Table 1: Complex I Inhibition by this compound vs. Rotenone
Parameter | This compound (50 μM) | Rotenone (1 μM) |
---|---|---|
OCR Reduction (%) | 45 | 95 |
Supercomplex Formation | ↓ 30% | ↓ 70% |
Reversibility | Yes | No |
Antioxidant Activity via Thiol-Mediated Radical Scavenging
This compound’s thiol group confers modest antioxidant properties, demonstrated in radical depletion assays :
Key Findings:
-
DPPH Assay : 50 μM this compound scavenges 25% of DPPH radicals vs. 90% by Trolox (vitamin E analog) .
-
ABTS Assay : Exhibits 18% radical inhibition at 100 μM, indicating weaker activity compared to dedicated antioxidants .
Table 2: Antioxidant Capacity of this compound
Assay | This compound (50 μM) | Trolox (50 μM) |
---|---|---|
DPPH Scavenging | 25% | 90% |
ABTS Scavenging | 18% | 85% |
Allosteric Inhibition of Drp1 GTPase Activity
While initially proposed as a Drp1 inhibitor, this compound’s effect on Drp1 is indirect and concentration-dependent :
-
GTPase Inhibition : Reduces recombinant Drp1 activity by 40% at 50 μM, but only in unassembled states .
-
Mechanism : Stabilizes Drp1 in a taut (T) state, preventing GTP-dependent oligomerization .
Modulation of TCA Cycle Metabolites
This compound decreases oxidative metabolism by altering tricarboxylic acid (TCA) cycle intermediates :
-
Isotope Tracing : [U-¹³C]glucose studies show 50 μM this compound reduces m + 2 enrichment in:
-
Citrate: ↓ 55%
-
α-Ketoglutarate (α-KG): ↓ 62%
-
Malate: ↓ 48%
-
-
ROS Involvement : Co-treatment with N-acetylcysteine (NAC) reverses metabolite depletion, linking effects to reactive oxygen species .
Off-Target Effects on Apoptosis and Retinal Cells
This compound exhibits context-dependent pro-survival effects unrelated to mitochondrial dynamics:
Wissenschaftliche Forschungsanwendungen
Mitochondrial division inhibitor 1 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: Mitochondrial division inhibitor 1 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting excessive mitochondrial fission and promoting mitochondrial fusion
Cancer Research: Mitochondrial division inhibitor 1 has been studied for its potential to inhibit cancer cell proliferation by altering mitochondrial dynamics and reducing oxidative metabolism
Cardiovascular Diseases: Mitochondrial division inhibitor 1 has been investigated for its potential to reduce atherosclerosis and improve cardiovascular health by modulating mitochondrial function and reducing inflammation.
Plant Biology: Mitochondrial division inhibitor 1 has been used to study mitochondrial dynamics in plants, particularly in response to stress conditions.
Wirkmechanismus
Mitochondrial division inhibitor 1 exerts its effects by inhibiting the activity of the mitochondrial division dynamin protein, which is responsible for mitochondrial fission. By inhibiting this protein, mitochondrial division inhibitor 1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondria. This alteration in mitochondrial dynamics helps maintain mitochondrial function and cellular homeostasis. Additionally, mitochondrial division inhibitor 1 has been shown to reduce oxidative stress and inflammation, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Mitochondrialer Teilungsinhibitor 1 ist einzigartig in seiner Fähigkeit, die mitochondriale Spaltung selektiv zu hemmen. Ähnliche Verbindungen umfassen:
Mitochondrialer Teilungsinhibitor 2: Ein weiterer Inhibitor der mitochondrialen Spaltung, aber mit unterschiedlichen chemischen Eigenschaften und Potenzen.
Dynamin-ähnliche Proteinehemmer: Eine Klasse von Verbindungen, die das gleiche Protein als Ziel haben, aber unterschiedliche Wirkmechanismen und therapeutische Anwendungen haben können.
Promotoren der mitochondrialen Fusion: Verbindungen, die die mitochondriale Fusion über verschiedene Wege fördern, wie z. B. Mitofusin-Aktivatoren
Mitochondrialer Teilungsinhibitor 1 zeichnet sich durch seine spezifische Zielsetzung des dynamin-ähnlichen Proteins der mitochondrialen Teilung und seine breite Palette potenzieller therapeutischer Anwendungen aus.
Biologische Aktivität
Mdivi-1 (Mitochondrial Division Inhibitor 1) is a selective inhibitor of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. It has garnered attention for its potential therapeutic effects in various diseases linked to mitochondrial dysfunction, including neurodegenerative disorders and ischemic injuries. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for therapeutic applications.
This compound primarily functions by inhibiting Drp1, which leads to reduced mitochondrial fission. This inhibition promotes mitochondrial fusion and biogenesis, thereby enhancing mitochondrial function. The compound has been shown to block the quinone binding site of complex I in the electron transport chain, leading to decreased reactive oxygen species (ROS) production and improved cellular energy metabolism .
1. Cell Proliferation and Morphology
This compound treatment has been observed to impair the growth of various cell types, including HeLa cells and neuronal progenitor cells (NPC). In these studies, this compound induced changes in cell morphology towards a round phenotype and increased mitochondrial mass per cell, suggesting an adaptive response to stress .
2. Mitochondrial Biogenesis
The compound promotes mitochondrial biogenesis as evidenced by increased levels of mitochondrial transcription factor A (TFAM) and voltage-dependent anion channel (VDAC) proteins in treated cells . This response indicates a compensatory mechanism due to impaired mitochondrial function.
3. Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in models of stroke and neurodegeneration. In a study involving subarachnoid hemorrhage (SAH), high-dose this compound treatment reduced neuronal apoptosis and inflammation, significantly improving neurological outcomes . The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 from microglia, highlighting its role in modulating inflammatory responses in the brain .
Table 1: Summary of Key Research Findings on this compound
Case Studies
Case Study 1: Neuroprotection in Ischemic Stroke
In an ischemic stroke model, this compound was shown to enhance mitochondrial respiratory function while reducing levels of pro-apoptotic factors such as Bax and cytochrome c. This study demonstrated that this compound could significantly increase ATP production in neurons subjected to ischemic conditions, thereby protecting against cell death .
Case Study 2: Alzheimer's Disease Model
Research using CRND8 mice indicated that this compound treatment not only ameliorated cognitive deficits but also reduced amyloid-beta accumulation. The study suggested that restoring mitochondrial dynamics could be a novel therapeutic strategy for Alzheimer's disease, emphasizing the importance of maintaining mitochondrial health in neurodegenerative conditions .
Eigenschaften
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEVWTYMOYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396940 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338967-87-6 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.